Cellular vs. Cell-Free IGF-1R Inhibition: PQ401's Non-ATP-Competitive Profile vs. NVP-AEW541
PQ401 demonstrates a significant shift in potency between cell-free kinase assays (IC50 < 1 μM) and cellular autophosphorylation assays (IC50 = 12 μM in MCF-7 cells) , . This contrasts with the ATP-competitive inhibitor NVP-AEW541, which shows nanomolar potency in both cell-free (IC50 = 0.086 μM) and cellular (IC50 = 0.16 μM for MCF-7 proliferation) contexts [1]. The ~10- to 12-fold reduction in potency for PQ401 in a cellular environment is indicative of its non-ATP-competitive mechanism and distinct cellular permeability or target engagement kinetics, defining a unique pharmacological fingerprint that is not interchangeable with ATP-competitive agents like NVP-AEW541 or BMS-754807.
| Evidence Dimension | IGF-1R Autophosphorylation Inhibition (Cellular vs. Cell-Free) |
|---|---|
| Target Compound Data | Cell-free IC50: < 1 μM; Cellular IC50: 12 μM (MCF-7 cells) |
| Comparator Or Baseline | NVP-AEW541 Cell-free IC50: 0.086 μM; Cellular IC50: 0.16 μM (MCF-7 cells) |
| Quantified Difference | PQ401 exhibits a >12-fold potency drop from cell-free to cellular assay, while NVP-AEW541 exhibits a ~2-fold drop. |
| Conditions | Cell-free: Recombinant IGF-1R kinase domain. Cellular: Ligand-induced autophosphorylation in MCF-7 breast cancer cells. |
Why This Matters
This data is critical for researchers selecting a chemical probe where a non-ATP-competitive, lower-potency phenotype is required to model different forms of IGF-1R pathway inhibition or to avoid the complete pathway shutdown associated with potent ATP-competitive inhibitors.
- [1] Adooq Bioscience. NVP-AEW541 (AEW541) - IGF-1R inhibitor. Product Datasheet. Retrieved 2026. View Source
